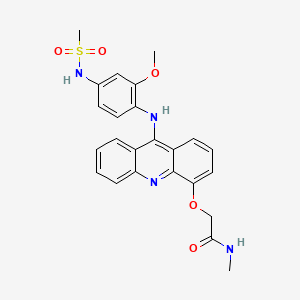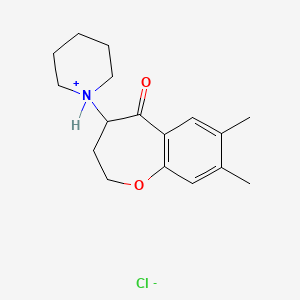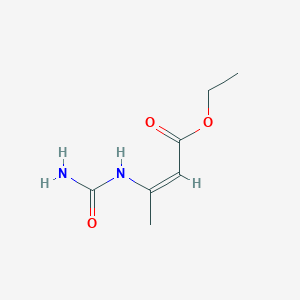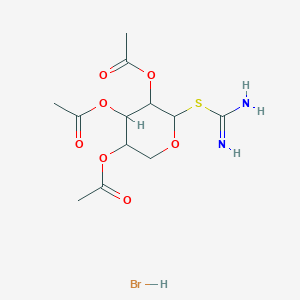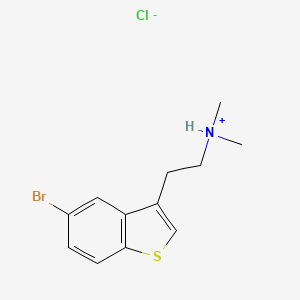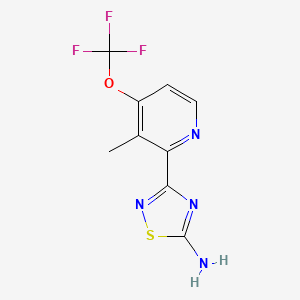
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a carbostyril core and an oxalate group, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which is then reacted with appropriate reagents to introduce the methylphenethylamino group. The final step involves the formation of the oxalate salt .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process. The scalability of the production process is crucial for its application in pharmaceutical manufacturing .
化学反应分析
Types of Reactions
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbostyril core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
科学研究应用
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
相似化合物的比较
Similar Compounds
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A precursor in the synthesis of the target compound.
Aripiprazole: A drug with a similar carbostyril core, used in the treatment of psychiatric disorders.
Uniqueness
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is unique due to its specific functional groups and the presence of the oxalate moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in research and industry .
属性
CAS 编号 |
101173-03-9 |
|---|---|
分子式 |
C23H28N2O6 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
2-hydroxy-2-oxoacetate;1-(7-hydroxy-2-oxo-3,4-dihydroquinolin-1-yl)propan-2-yl-methyl-(2-phenylethyl)azanium |
InChI |
InChI=1S/C21H26N2O2.C2H2O4/c1-16(22(2)13-12-17-6-4-3-5-7-17)15-23-20-14-19(24)10-8-18(20)9-11-21(23)25;3-1(4)2(5)6/h3-8,10,14,16,24H,9,11-13,15H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
MYKXGMZSNWVYJH-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C(=O)CCC2=C1C=C(C=C2)O)[NH+](C)CCC3=CC=CC=C3.C(=O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)
